

Technical Guide: Chemical Profile of 5-(2-Chloro-4-fluorophenyl)-oxazole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-(2-Chloro-4-fluorophenyl)-oxazole

CAS No.: 2004517-65-9

Cat. No.: B6294384

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Executive Summary & Structural Significance

5-(2-Chloro-4-fluorophenyl)-oxazole represents a privileged substructure in medicinal chemistry. It combines the bioisosteric properties of the oxazole ring (mimicking amide/ester linkages) with a highly specialized halogenated phenyl group.

- **Metabolic Stability:** The 4-fluoro substituent blocks the primary site of Cytochrome P450-mediated oxidative metabolism (para-hydroxylation), significantly extending the half-life () of the parent molecule.
- **Conformational Lock:** The 2-chloro substituent introduces steric bulk at the ortho position, forcing the phenyl ring to twist out of coplanarity with the oxazole. This "atropisomeric-like" twist is often exploited to fit into hydrophobic pockets of enzymes (e.g., COX-2 or kinase ATP-binding sites) where flat molecules fail to achieve selectivity.
- **Electronic Profile:** The oxazole ring acts as a weak electron-withdrawing group (EWG), activating the phenyl ring for nucleophilic aromatic substitution (

) at the 4-position, allowing the fluorine to be displaced by amines or alkoxides in late-stage functionalization.

Physicochemical Profile

The following data represents the core properties of the scaffold.

Property	Value / Description	Note
Molecular Formula		
Molecular Weight	197.59 g/mol	Fragment-based drug discovery (FBDD) compliant
Calculated LogP (cLogP)	-3.2 – 3.5	Highly lipophilic; requires formulation aid for aqueous assays
H-Bond Acceptors	2 (N, O)	Oxazole N is a weak acceptor (of conjugate acid ~ 0 . [1] [2] [3] [4] [8])
H-Bond Donors	0	Good membrane permeability
Topological Polar Surface Area	$\sim 26 \text{ \AA}^2$	Excellent blood-brain barrier (BBB) penetration potential
Solubility	Low in ; High in DMSO, DCM, EtOAc	Soluble in organic solvents; crystallizes from Hexane/EtOAc
Appearance	White to off-white crystalline solid	

Synthetic Pathways (Protocols)[\[5\]](#)[\[6\]](#)

Primary Route: Van Leusen Oxazole Synthesis

The most robust method for constructing the 5-aryl oxazole core is the reaction of 2-chloro-4-fluorobenzaldehyde with Tosylmethyl isocyanide (TosMIC). This method is preferred for its regioselectivity, exclusively yielding the 5-substituted isomer.

Protocol 1: Van Leusen Cyclization

Reagents:

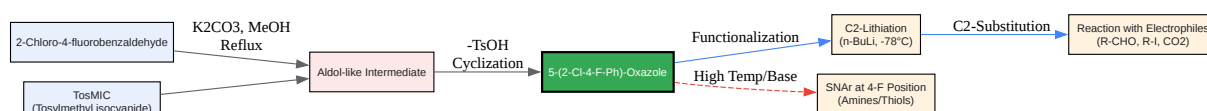
- 2-Chloro-4-fluorobenzaldehyde (1.0 eq)
- TosMIC (1.1 eq)
- Potassium Carbonate (, 2.0 eq)
- Methanol (MeOH, anhydrous)

Step-by-Step Methodology:

- Preparation: Charge a round-bottom flask with 2-chloro-4-fluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).
- Base Addition: Add (20 mmol) in a single portion.
- Reflux: Heat the mixture to reflux () under nitrogen atmosphere for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.
- Workup: Cool to room temperature. Remove solvent under reduced pressure.[5] Resuspend residue in water (50 mL) and extract with Ethyl Acetate (mL).
- Purification: Wash combined organics with brine, dry over , and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
- Yield: Expected yield 75–85%.

Mechanism Insight: The base deprotonates TosMIC, which undergoes an aldol-like addition to the aldehyde. Subsequent cyclization and elimination of the tosyl group (as sulfinate) yields the oxazole. The 2-Cl substituent on the aldehyde does not interfere with this pathway, unlike metal-catalyzed couplings where it might poison the catalyst.

Diagram: Synthesis & Reactivity Logic



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Figure 1: Synthetic pathway via Van Leusen reaction and downstream functionalization logic.

Chemical Reactivity & Functionalization[5][6]

A. C2-Lithiation (The "Chemical Handle")

The proton at the C2 position of the oxazole ring is relatively acidic (

), It can be selectively deprotonated using organolithiums, allowing for the introduction of diverse functional groups without disturbing the halogenated aryl ring.

- Reagent: n-Butyllithium (n-BuLi) or LiTMP.
- Conditions: THF,
- Application: Quenching the lithiated species with

yields the carboxylic acid; quenching with iodine yields the 2-iodo derivative (precursor for Suzuki/Sonogashira coupling).

B. Nucleophilic Aromatic Substitution ()

While the phenyl ring is deactivated by the 2-Cl and 4-F groups, the oxazole ring acts as an electron sink. Under harsh conditions (high heat, polar aprotic solvent like DMSO), the 4-fluoro atom can be displaced by strong nucleophiles (primary amines, thiols).

- Selectivity: The 4-F is displaced preferentially over the 2-Cl due to the higher electronegativity of fluorine activating the C-F bond for nucleophilic attack in mechanisms, despite chlorine being a better leaving group in other contexts.

C. Electrophilic Aromatic Substitution (SEAr)

The oxazole ring is electron-rich but acid-sensitive. Electrophilic substitution (e.g., nitration, bromination) typically occurs at the C4 position of the oxazole if it is unoccupied.

- Caution: Strong acids can hydrolyze the oxazole ring (ring opening) to form acyclic amides.

Medicinal Chemistry Applications (SAR)

Structure-Activity Relationship (SAR) Logic[9]

- 2-Chloro Substituent (The "Twist"):
 - In kinase inhibitors (e.g., VEGFR2), this chlorine atom forces the phenyl ring ~30-45° out of plane. This conformation is critical for binding in the "gatekeeper" region of kinases, improving selectivity against homologous enzymes.
- 4-Fluoro Substituent (The "Shield"):
 - Prevents rapid metabolic clearance.
 - Modulates pKa of neighboring phenols (if introduced via metabolism) or amines.
- Oxazole Core:
 - Acts as a bioisostere for a peptide bond (amide), improving oral bioavailability by removing a hydrogen bond donor (NH) that would otherwise limit permeability.

References

- Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." *Journal of Organic Chemistry*, 1977.
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." *Journal of Medicinal Chemistry*, 2018.
- Palmer, B. D., et al. "Structure-Activity Relationships for 2-Anilino-5-phenyl-1,3-oxazole Analogues as Inhibitors of the Lymphocyte Specific Kinase Lck." *Journal of Medicinal Chemistry*, 2006.
- PubChem Compound Summary. "2-chloro-5-(4-fluorophenyl)oxazole." National Center for Biotechnology Information.
- Gribble, G. W. "Oxazoles in Drug Discovery and Development." *Science of Synthesis*, 2012.

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Sources

- [1. 5-\(4-Fluorophenyl\)-1,2-oxazole-3-carboxylic acid | C10H6FNO3 | CID 1096392 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. chemscene.com \[chemscene.com\]](#)
- [3. Synthesis and Antioxidant Properties of New Oxazole-5\(4H\)-one Derivatives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. biointerfaceresearch.com \[biointerfaceresearch.com\]](#)
- [5. ias.ac.in \[ias.ac.in\]](#)
- To cite this document: BenchChem. [Technical Guide: Chemical Profile of 5-(2-Chloro-4-fluorophenyl)-oxazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6294384/docs#technical-guide-chemical-profile-of-5-2-chloro-4-fluorophenyl-oxazole\]](https://www.benchchem.com/product/b6294384/docs#technical-guide-chemical-profile-of-5-2-chloro-4-fluorophenyl-oxazole)

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